molecular formula C9H12ClF2NO B2690341 3-Amino-1,1-difluoro-1-phenylpropan-2-ol;hydrochloride CAS No. 2416236-62-7

3-Amino-1,1-difluoro-1-phenylpropan-2-ol;hydrochloride

Cat. No.: B2690341
CAS No.: 2416236-62-7
M. Wt: 223.65
InChI Key: VJWWMRCEBSGPIB-UHFFFAOYSA-N
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Description

3-Amino-1,1-difluoro-1-phenylpropan-2-ol;hydrochloride: is an organic compound that features both amino and difluoro groups attached to a phenylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-amino-1,1-difluoro-1-phenylpropan-2-one with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can convert the difluoro groups to other functional groups, such as hydrogen or hydroxyl groups.

    Substitution: The amino and difluoro groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases, and catalysts such as palladium or platinum.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction could produce hydroxylated derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 3-Amino-1,1-difluoro-1-phenylpropan-2-ol;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology: This compound may be used in the study of enzyme interactions and protein modifications due to its reactive amino group.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets in unique ways, making it a candidate for drug discovery.

Industry: In industrial applications, this compound could be used in the synthesis of specialty chemicals and materials, particularly those requiring specific functional groups for reactivity or stability.

Mechanism of Action

The mechanism by which 3-Amino-1,1-difluoro-1-phenylpropan-2-ol;hydrochloride exerts its effects depends on its interactions with molecular targets. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The difluoro groups may enhance the compound’s stability and reactivity by influencing electronic properties.

Comparison with Similar Compounds

    3-Amino-1,1,1-trifluoro-2-propanol: This compound is similar but has an additional fluorine atom, which may affect its reactivity and stability.

    3-Amino-1,1-difluoro-1-phenylpropan-2-one: This compound lacks the hydroxyl group, which can significantly alter its chemical properties and applications.

Uniqueness: 3-Amino-1,1-difluoro-1-phenylpropan-2-ol;hydrochloride is unique due to the combination of amino, difluoro, and hydroxyl groups on a phenylpropanol backbone

Properties

IUPAC Name

3-amino-1,1-difluoro-1-phenylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c10-9(11,8(13)6-12)7-4-2-1-3-5-7;/h1-5,8,13H,6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOKCVXCWLUFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(CN)O)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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